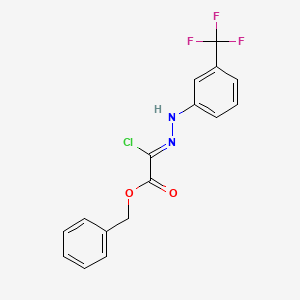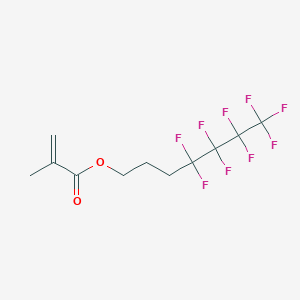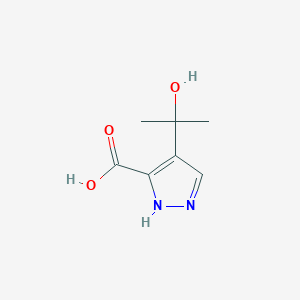
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F4O3. It is a derivative of benzoic acid, characterized by the presence of fluorine and hydroxyl groups, as well as a trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 2-hydroxy-4-(trifluoromethyl)benzoic acid, using a fluorinating agent like Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of the precursor in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-fluoro-6-oxo-4-(trifluoromethyl)benzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-fluoro-6-hydroxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled conditions, with specific temperatures and solvents to optimize the yield and selectivity .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 2-fluoro-6-oxo-4-(trifluoromethyl)benzoic acid, 2-fluoro-6-hydroxy-4-(trifluoromethyl)benzyl alcohol, and substituted benzoic acids .
Aplicaciones Científicas De Investigación
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
Uniqueness
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of fluorine, hydroxyl, and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H4F4O3 |
|---|---|
Peso molecular |
224.11 g/mol |
Nombre IUPAC |
2-fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4F4O3/c9-4-1-3(8(10,11)12)2-5(13)6(4)7(14)15/h1-2,13H,(H,14,15) |
Clave InChI |
XXBCOPDHZXQLCY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)C(=O)O)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea](/img/structure/B15206242.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)

![2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)





![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)



